molecular formula C10H22O B14459611 3,3,5,5-Tetramethylhexan-2-ol CAS No. 66256-69-7

3,3,5,5-Tetramethylhexan-2-ol

Cat. No.: B14459611
CAS No.: 66256-69-7
M. Wt: 158.28 g/mol
InChI Key: USWOQOMRDCYQMW-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylhexan-2-ol: is an organic compound with the molecular formula C10H22O . It is a secondary alcohol characterized by the presence of four methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylhexan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3,3,5,5-tetramethylhexan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the ketone precursor. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3,3,5,5-Tetramethylhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Scientific Research Applications

3,3,5,5-Tetramethylhexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5,5-tetramethylhexan-2-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

    3,3,5,5-Trimethylhexan-2-ol: Similar in structure but with one less methyl group.

    3,3,5,5-Tetramethylhexan-1-ol: An isomer with the hydroxyl group at a different position.

    3,5,5-Trimethylhexan-1-ol: Another related compound with fewer methyl groups.

Uniqueness: 3,3,5,5-Tetramethylhexan-2-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

CAS No.

66256-69-7

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3,3,5,5-tetramethylhexan-2-ol

InChI

InChI=1S/C10H22O/c1-8(11)10(5,6)7-9(2,3)4/h8,11H,7H2,1-6H3

InChI Key

USWOQOMRDCYQMW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CC(C)(C)C)O

Origin of Product

United States

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